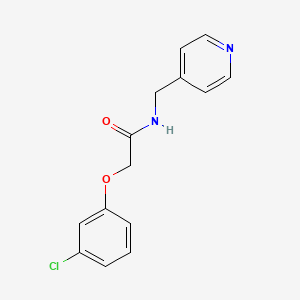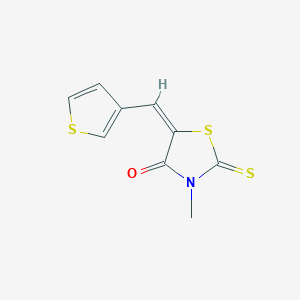
2-(3-chlorophenoxy)-N-(4-pyridinylmethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-chlorophenoxy)-N-(4-pyridinylmethyl)acetamide, also known as CPMA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. CPMA belongs to the class of compounds known as acetamides and has a molecular weight of 298.78 g/mol.
Mecanismo De Acción
The exact mechanism of action of 2-(3-chlorophenoxy)-N-(4-pyridinylmethyl)acetamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and receptors in the body. 2-(3-chlorophenoxy)-N-(4-pyridinylmethyl)acetamide has been shown to inhibit the activity of the enzyme histone deacetylase, which plays a role in the regulation of gene expression. 2-(3-chlorophenoxy)-N-(4-pyridinylmethyl)acetamide has also been shown to modulate the activity of the GABA-A receptor, which plays a role in the regulation of neurotransmitter activity in the brain.
Biochemical and Physiological Effects:
2-(3-chlorophenoxy)-N-(4-pyridinylmethyl)acetamide has been shown to have a variety of biochemical and physiological effects in the body. 2-(3-chlorophenoxy)-N-(4-pyridinylmethyl)acetamide has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. 2-(3-chlorophenoxy)-N-(4-pyridinylmethyl)acetamide has also been shown to modulate the activity of neurotransmitters in the brain, leading to changes in mood and behavior. Additionally, 2-(3-chlorophenoxy)-N-(4-pyridinylmethyl)acetamide has been shown to modulate the immune response, leading to changes in inflammation and immune cell activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(3-chlorophenoxy)-N-(4-pyridinylmethyl)acetamide in lab experiments is that it is a well-studied compound with a known mechanism of action. Additionally, 2-(3-chlorophenoxy)-N-(4-pyridinylmethyl)acetamide is relatively easy to synthesize and purify, making it readily available for use in experiments. However, one limitation of using 2-(3-chlorophenoxy)-N-(4-pyridinylmethyl)acetamide in lab experiments is that it may have off-target effects, leading to unintended consequences. Additionally, the optimal dosage and administration of 2-(3-chlorophenoxy)-N-(4-pyridinylmethyl)acetamide may vary depending on the specific experimental conditions.
Direcciones Futuras
There are several potential future directions for the study of 2-(3-chlorophenoxy)-N-(4-pyridinylmethyl)acetamide. One area of future research could involve the development of more specific and potent inhibitors of histone deacetylase, which may have therapeutic potential in cancer and other diseases. Another area of future research could involve the development of 2-(3-chlorophenoxy)-N-(4-pyridinylmethyl)acetamide derivatives with improved pharmacokinetic properties, such as increased bioavailability and reduced toxicity. Additionally, further research is needed to fully understand the mechanism of action of 2-(3-chlorophenoxy)-N-(4-pyridinylmethyl)acetamide and its potential applications in various areas of scientific research.
Métodos De Síntesis
2-(3-chlorophenoxy)-N-(4-pyridinylmethyl)acetamide can be synthesized using a variety of methods, including the reaction of 3-chlorophenol and 4-pyridinemethanol with acetic anhydride, followed by purification using column chromatography. Another method involves the reaction of 3-chlorophenol and 4-pyridinemethanol with acetyl chloride in the presence of a base, followed by purification using recrystallization.
Aplicaciones Científicas De Investigación
2-(3-chlorophenoxy)-N-(4-pyridinylmethyl)acetamide has been studied for its potential applications in a variety of scientific research areas, including cancer research, neuroscience, and immunology. 2-(3-chlorophenoxy)-N-(4-pyridinylmethyl)acetamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. Additionally, 2-(3-chlorophenoxy)-N-(4-pyridinylmethyl)acetamide has been shown to modulate the activity of neurotransmitters in the brain, making it a potential candidate for the treatment of neurological disorders such as depression and anxiety. 2-(3-chlorophenoxy)-N-(4-pyridinylmethyl)acetamide has also been shown to modulate the immune response, making it a potential candidate for the treatment of autoimmune disorders.
Propiedades
IUPAC Name |
2-(3-chlorophenoxy)-N-(pyridin-4-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O2/c15-12-2-1-3-13(8-12)19-10-14(18)17-9-11-4-6-16-7-5-11/h1-8H,9-10H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEJIKAISOZUVPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)OCC(=O)NCC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{1-[1-(3-phenylpropyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B5132706.png)
![3,4-dimethoxy-N'-[(4-methoxyphenyl)sulfonyl]benzohydrazide](/img/structure/B5132707.png)
![4,4'-sulfonylbis(2-{[(9-ethyl-9H-carbazol-3-yl)methylene]amino}phenol)](/img/structure/B5132715.png)
![ethyl {5-[N-(tert-butyl)glycyl]-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl}carbamate hydrochloride hydrate](/img/structure/B5132716.png)
![1-{[4-(1-piperidinylsulfonyl)-2-thienyl]carbonyl}indoline](/img/structure/B5132717.png)
![ethyl 4-(2-phenylethyl)-1-(pyrazolo[1,5-a]pyrimidin-3-ylcarbonyl)-4-piperidinecarboxylate](/img/structure/B5132727.png)


![1-[(1-methyl-1H-pyrazol-4-yl)methyl]-N-[2-(3-pyridinyloxy)phenyl]-3-piperidinecarboxamide](/img/structure/B5132746.png)
![6-ethyl-2-methyl-4-(1-piperazinyl)thieno[2,3-d]pyrimidine](/img/structure/B5132748.png)
![N-[4-(allyloxy)-3-ethoxybenzyl]-2H-tetrazol-5-amine](/img/structure/B5132759.png)

![2-[(3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]-N,N-dimethylacetamide](/img/structure/B5132769.png)
